Isoxaben
Overview
Description
Isoxaben is an herbicide from the benzamide and isoxazole family. It is intended for use in vineyards and tree nut orchards for the preemergence control of broadleaf weeds .
Synthesis Analysis
Isoxaben is a highly specific and potent inhibitor of cellulose synthesis in plants. Nevertheless, suspension-cultured cells can be habituated to grow in high concentrations of isoxaben, and apparently compensate for the disruption of cellulose synthesis by the modulation of other cell wall components .
Molecular Structure Analysis
The molecular formula of Isoxaben is C18H24N2O4. It is a benzamide obtained by formal condensation of the carboxy group of 2,6-dimethoxybenzoic acid and the amino group of 3- (3-methylpentan-3-yl)-1,2-oxazol-5-amine .
Chemical Reactions Analysis
Isoxaben has a highly specific interaction with the Cellulose Synthase Complex (CSC). There is compelling evidence of its interaction with AtCesA isoforms 3 and 6, and mutants in which these are altered (ixr1 and ixr2 respectively) show resistance to isoxaben .
Physical And Chemical Properties Analysis
Isoxaben has a molecular weight of 332.4 g/mol. It is a member of isoxazoles and a member of benzamides .
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Isoxaben is used as a cellulose biosynthesis inhibitor (CBI) in plant physiology research . It is widely hypothesized that CBIs specifically target cellulose synthase (CESA) complexes to inhibit cellulose synthesis .
Methods of Application
In one study, vertically grown seedlings were observed on modified 1× MS media containing 60 mM KNO3 and up to 2.5 nM isoxaben .
Results or Outcomes
Despite being a focal tool for cell wall research, reports suggest that CBIs may not function the way that we think they do . The mechanism of resistance has been interpreted as abolished CBI–CESA binding .
Enhancing Isoxaben Tolerance
Specific Scientific Field
Summary of the Application
Isoxaben is a pre-emergent herbicide used to control broadleaf weeds . Certain mutations in cellulose synthase complex proteins can confer isoxaben tolerance .
Methods of Application
A genetic screen was conducted to identify new genes associated with isoxaben tolerance by screening a selection of Arabidopsis thaliana T-DNA mutants .
Results or Outcomes
Mutations in a FERREDOXIN-NADP (+) OXIDOREDUCTASE-LIKE (FNRL) gene enhanced tolerance to isoxaben, exhibited as a reduction in primary root stunting, reactive oxygen species accumulation, and ectopic lignification . The fnrl mutants displayed constitutively induced mitochondrial retrograde signalling .
Residual Broadleaf Weed Control in Turf
Specific Scientific Field
Summary of the Application
Isoxaben is used as a pre-emergence herbicide for controlling broadleaf weeds in turf . The effectiveness of isoxaben is influenced by the application rate and timing .
Methods of Application
In a field experiment, isoxaben was applied at 0.56, 0.84, and 1.12 kg ai/ha in spring, fall, or spring plus fall (double) application .
Results or Outcomes
Isoxaben at 1.12 kg/ha applied in fall provided ≥ 90% control of buckhorn plantain for 8–9 months after treatment (MAT), with control ranging from 69 to 91% at approximately 12 MAT . Dandelion control with fall-applied isoxaben at 1.12 kg/ha ranged from 60 to 75%, 8–9 MAT .
Nutrient-Dependent and Tissue-Specific Arabidopsis Phenotypes
Specific Scientific Field
Summary of the Application
Isoxaben has been used to induce nutrient-dependent and tissue-specific phenotypes in Arabidopsis .
Methods of Application
In a study, RNA-Seq was performed with roots harvested 6 days after stratification from seedlings grown on modified 1× MS media containing 6 mM or 60 mM KNO3 with 2.5 nM isoxaben or mock .
Results or Outcomes
The study found that the isoxaben-induced responses were nutrient-dependent .
Crop Safety
Specific Scientific Field
Summary of the Application
Isoxaben is used in crop safety studies to assess its impact on various crops . The goal is to determine the optimal application rate that maximizes weed control while minimizing crop injury .
Methods of Application
In these studies, Isoxaben is applied at various rates to different crops, and the crops are monitored for any signs of injury .
Results or Outcomes
These studies have found that certain crops can tolerate Isoxaben application with no or minimal transitory injury at the 1X rate, but higher rates can cause significant phytotoxicity .
Mitochondrial Retrograde Signalling
Specific Scientific Field
Summary of the Application
Isoxaben has been used in studies investigating mitochondrial retrograde signalling in plants . Certain mutations can enhance Isoxaben tolerance by initiating this signalling pathway .
Methods of Application
In these studies, genetic screens are conducted to identify mutations that enhance Isoxaben tolerance .
Results or Outcomes
The fnr-like mutants were found to enhance Isoxaben tolerance by initiating mitochondrial retrograde signalling .
Future Directions
properties
IUPAC Name |
2,6-dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-6-18(3,7-2)14-11-15(24-20-14)19-17(21)16-12(22-4)9-8-10-13(16)23-5/h8-11H,6-7H2,1-5H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHURSZHKKJGBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024159 | |
Record name | Isoxaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light tan solid; [HSDB] | |
Record name | Isoxaben | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5738 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slight solubility in organic solvents (methanol, ethyl acetate, dichloromethane, acetonitrile), At 25 °C, methanol and ethyl acetate 50-100 mg/mL; acetonitrile 30-35 mg/mL; toluene 4-5mg/mL; hexane 0.07-0.08 mg/mL; and water 0.001-0.002 mg/mL, In water, 1.42 mg/L at pH 7 and 20 °C | |
Record name | ISOXABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.13X10-9 mm Hg at 25 °C | |
Record name | ISOXABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The product typically contains about 2% of an isomer N-(3-(1,1-dimethylbutyl)-5-isoxazolyl)-2,6-dimethoxybenzamide. | |
Record name | ISOXABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Isoxaben | |
Color/Form |
White crystalline solid, Light tan granule | |
CAS RN |
82558-50-7 | |
Record name | Isoxaben | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82558-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxaben [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082558507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoxaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.871 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzamide, N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOXABEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/101V41EEA4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISOXABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
176-179 °C | |
Record name | ISOXABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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